molecular formula C10H10ClF3N2 B11721837 2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine

2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine

Cat. No.: B11721837
M. Wt: 250.65 g/mol
InChI Key: MPXLNUIBDABFQX-SSDOTTSWSA-N
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Description

2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine is a compound that features a trifluoromethyl group and a pyrrolidine ring attached to a pyridine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-chloro-3-fluoro-4-(trifluoromethyl)pyridine with pyrrolidine under specific conditions .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and controlled reaction environments is crucial for the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles for substitution reactions and oxidizing or reducing agents for redox reactions. Conditions such as temperature, solvent, and catalysts are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom .

Scientific Research Applications

2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and pyrrolidine ring contribute to its unique binding properties and biological activities. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine is unique due to the presence of both the trifluoromethyl group and the pyrrolidine ring, which impart distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and agrochemicals .

Properties

Molecular Formula

C10H10ClF3N2

Molecular Weight

250.65 g/mol

IUPAC Name

2-chloro-3-[(2R)-pyrrolidin-2-yl]-6-(trifluoromethyl)pyridine

InChI

InChI=1S/C10H10ClF3N2/c11-9-6(7-2-1-5-15-7)3-4-8(16-9)10(12,13)14/h3-4,7,15H,1-2,5H2/t7-/m1/s1

InChI Key

MPXLNUIBDABFQX-SSDOTTSWSA-N

Isomeric SMILES

C1C[C@@H](NC1)C2=C(N=C(C=C2)C(F)(F)F)Cl

Canonical SMILES

C1CC(NC1)C2=C(N=C(C=C2)C(F)(F)F)Cl

Origin of Product

United States

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